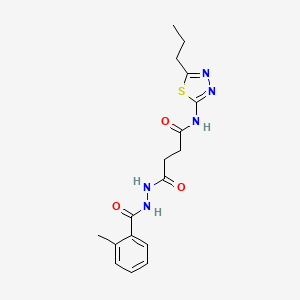
Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide is a complex organic compound that features a benzoic acid core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol or pyridine and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
- 2-Amino-5-methylbenzoic acid
- Various 1,2,4-oxadiazole derivatives
Uniqueness
Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and hydrazide group make it particularly interesting for medicinal chemistry applications, as these moieties are often associated with biological activity.
Propriétés
Numéro CAS |
124841-00-5 |
|---|---|
Formule moléculaire |
C17H21N5O3S |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
4-[2-(2-methylbenzoyl)hydrazinyl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C17H21N5O3S/c1-3-6-15-20-22-17(26-15)18-13(23)9-10-14(24)19-21-16(25)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,19,24)(H,21,25)(H,18,22,23) |
Clé InChI |
GNRNWLPHPIYSTB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN=C(S1)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


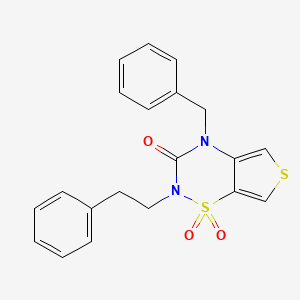
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
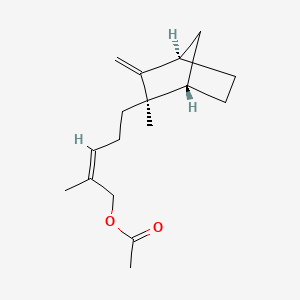
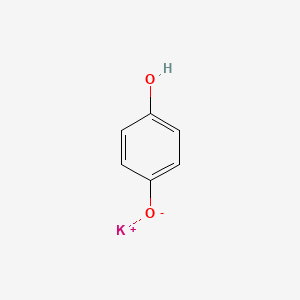
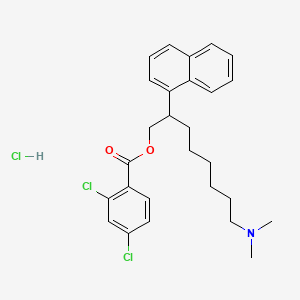


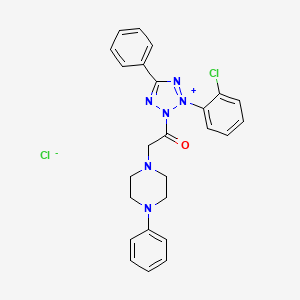


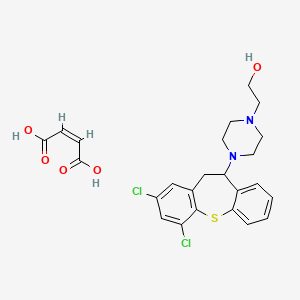

![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)

